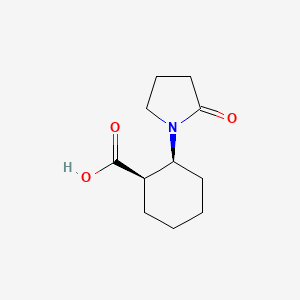
Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound features a cyclohexane ring substituted with a carboxylic acid group and a pyrrolidinone moiety, making it a versatile molecule for synthetic and analytical purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the carboxylic acid group.
Pyrrolidinone Introduction: The pyrrolidinone moiety is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexane ring is replaced by the pyrrolidinone group.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid
- (1S,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid
- (1S,2R)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid
Uniqueness
Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.
Propriétés
IUPAC Name |
(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10-6-3-7-12(10)9-5-2-1-4-8(9)11(14)15/h8-9H,1-7H2,(H,14,15)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOVAEWJQCXCEE-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
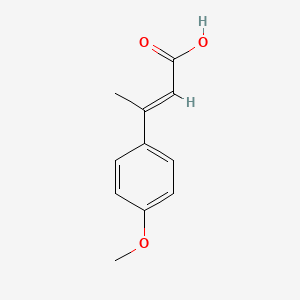
![3,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2744813.png)
![1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2744817.png)
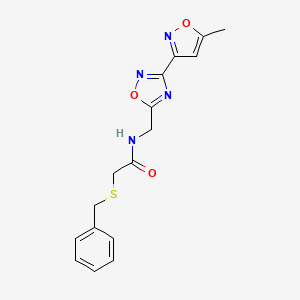

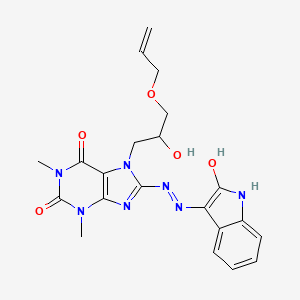
![N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B2744824.png)
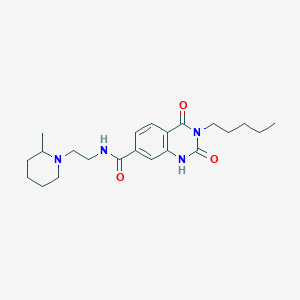
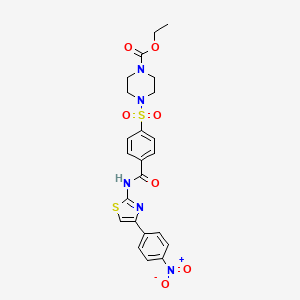

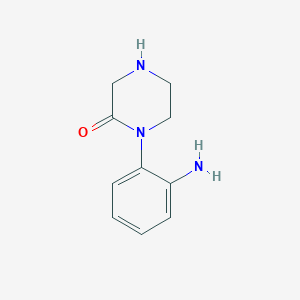
![N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2744831.png)
![6-(benzylamino)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2744832.png)
![4,4,4-Trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2744833.png)
